![molecular formula C14H12Cl2N2OS B5527520 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5527520.png)
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Description
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H12Cl2N2OS and its molecular weight is 327.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0047396 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide are currently unknown. This compound is a derivative of thiazole and dichlorobenzyl, both of which have been found in various bioactive compounds . Thiazole derivatives have been associated with a wide range of biological activities , and dichlorobenzyl is a common moiety in many pharmaceuticals.
Mode of Action
As a thiazole derivative, it may interact with biological targets through the thiazole ring, which is a key structural component of many bioactive molecules The dichlorobenzyl group may also play a role in its interactions with biological targets
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . .
Result of Action
Given the diverse biological activities associated with thiazole derivatives , this compound may have a range of potential effects.
Biological Activity
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N2OS
- Molar Mass : 285.28 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties. The thiazole moiety is often associated with diverse pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. For instance, a derivative of thiazole was shown to have an IC50 value of 3.903 µM against cancer cell lines, indicating potent anticancer properties when compared to standard drugs like Cisplatin and Curcumin .
Table 1: Antitumor Activity Comparison
Compound | IC50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
This compound | 3.903 | 29.10 | 57.54 |
Cisplatin | 10.00 | 50.00 | 100.00 |
Curcumin | 5.00 | 25.00 | 60.00 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Targeting Specific Enzymes : It may inhibit enzymes involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial effects against various pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Candida albicans | 25 µg/mL |
Case Studies
-
Study on Antitumor Efficacy :
A research team synthesized various thiazole derivatives and tested their efficacy against human cancer cell lines. The study found that the compound exhibited superior activity compared to traditional chemotherapeutic agents . -
Antimicrobial Testing :
In another study, the compound was tested against a panel of bacteria and fungi, showing significant inhibition rates that suggest potential for development as an antimicrobial agent .
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-11-3-1-2-9(12(11)16)6-10-7-17-14(20-10)18-13(19)8-4-5-8/h1-3,7-8H,4-6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUZQBULSTCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.